

A Preliminary Technical Guide to the Tautomeric Equilibrium of Fosmanogepix

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Compound of Interest

Compound Name: Fosmanogepix (tautomerism)

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Abstract

Fosmanogepix is a first-in-class antifungal agent, acting as a prodrug for the active moiety, manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, thereby disrupting fungal cell wall integrity.[1][4] The chemical structure of Fosmanogepix, featuring a 2-amino-N-substituted pyridinium moiety, suggests the potential for prototropic tautomerism.[5][6] The existence of a commercially available product specifically named "Fosmanogepix tautomerism" further indicates the relevance of this chemical phenomenon.[7] This technical guide outlines a preliminary investigation into the tautomeric equilibrium of Fosmanogepix, proposing key experimental and computational methodologies to characterize and quantify the tautomeric forms. While direct quantitative data for Fosmanogepix tautomerism is not currently available in the public domain, this document provides a comprehensive framework for its investigation based on established analytical techniques.

Putative Tautomeric Equilibrium of Fosmanogepix

The core of Fosmanogepix's potential tautomerism lies in its 2-aminopyridinium ring. This structure can undergo a proton transfer to form an imino tautomer. The proposed equilibrium between the amino and imino forms of Fosmanogepix is depicted below.

A diagram illustrating the putative amino-imino tautomeric equilibrium of Fosmanogepix.

Proposed Experimental Investigation

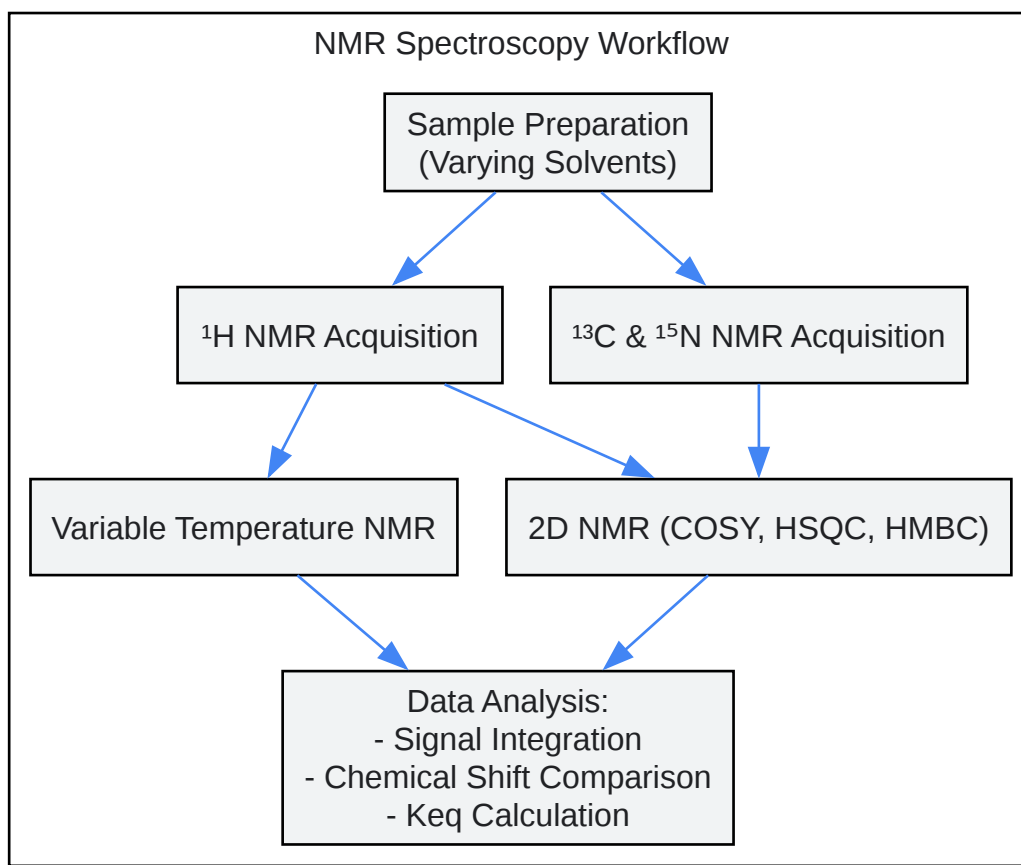
A multi-faceted experimental approach is recommended to qualitatively and quantitatively assess the tautomeric equilibrium of Fosmanogepix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Experimental Protocol:

- **Sample Preparation:** Prepare solutions of Fosmanogepix at a concentration of 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).
- **¹H NMR Analysis:** Acquire ¹H NMR spectra for each solution. Tautomers in slow exchange on the NMR timescale will exhibit distinct sets of proton signals. The relative integrals of non-overlapping peaks corresponding to each tautomer can be used to determine their population ratio. A predicted ¹H NMR spectrum is available on DrugBank, which can serve as a reference.[\[5\]](#)
- **¹³C and ¹⁵N NMR Analysis:** Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of carbon and nitrogen atoms are highly sensitive to changes in bonding and hybridization, providing further evidence for the presence of different tautomers.
- **Variable Temperature (VT) NMR:** Conduct VT-NMR experiments to study the dynamics of the tautomeric exchange. Changes in temperature can shift the equilibrium and affect the rate of interconversion, potentially leading to the coalescence of signals.
- **2D NMR Spectroscopy:** Employ 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals for each tautomer.



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Workflow for the investigation of Fosmanogepix tautomerism using NMR spectroscopy.

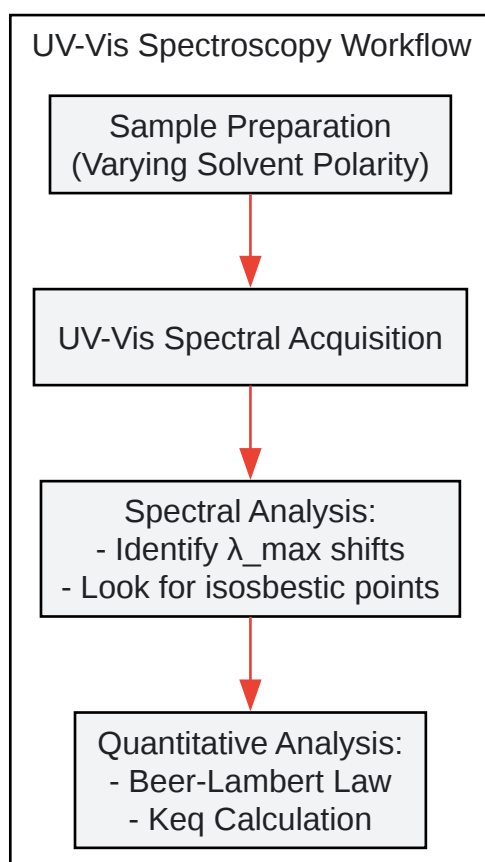
UV/Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can detect different tautomers if they possess distinct chromophores and, consequently, different absorption spectra.

Experimental Protocol:

- **Solvent Screening:** Dissolve Fosmanogepix in a series of solvents with a wide range of polarities (e.g., water, ethanol, acetonitrile, dioxane, cyclohexane).
- **Spectral Acquisition:** Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-500 nm.

- **Data Analysis:** Analyze the spectra for the appearance of new absorption bands or shifts in the wavelength of maximum absorbance (λ_{max}) as a function of solvent polarity. Such changes can indicate a shift in the tautomeric equilibrium.
- **Quantitative Analysis:** If distinct absorption bands for each tautomer are observed, their relative concentrations can be determined using the Beer-Lambert law, allowing for the calculation of the equilibrium constant (K_{eq}) in different solvents.



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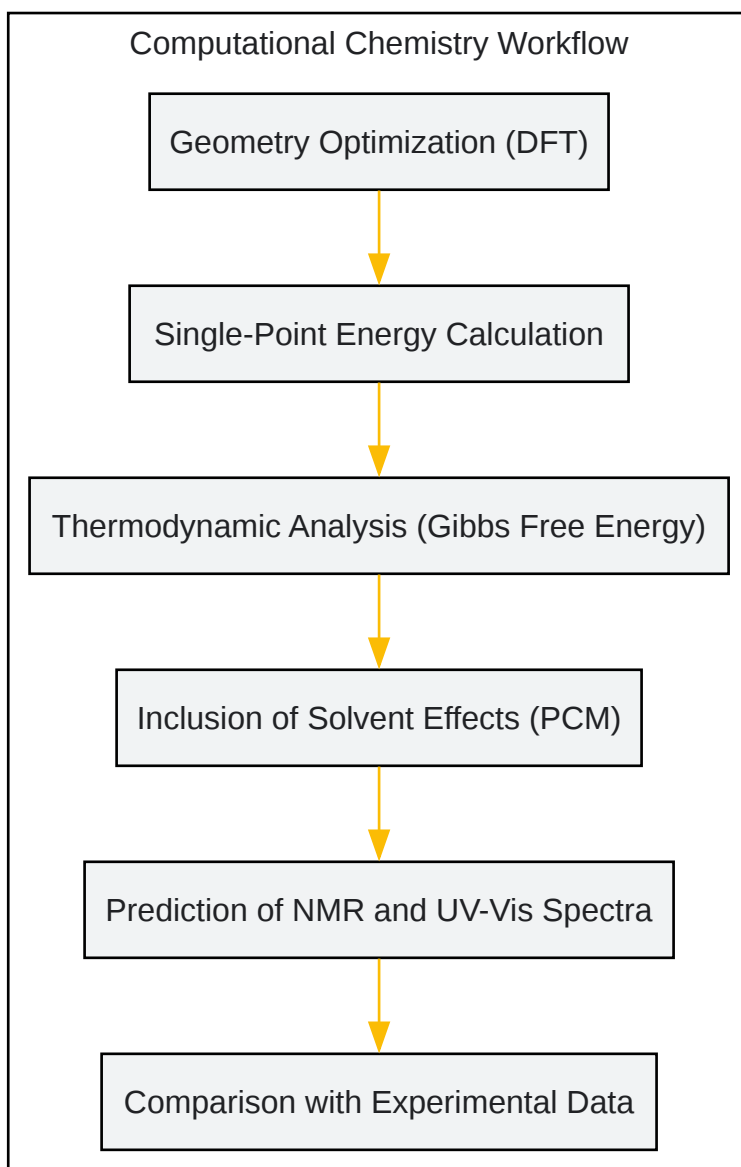
Workflow for the investigation of Fosmanogepix tautomerism using UV-Vis spectroscopy.

Proposed Computational Chemistry Investigation

Computational methods can provide valuable insights into the relative stabilities and properties of the Fosmanogepix tautomers.

Methodology:

- **Structure Optimization:** Perform geometry optimizations for the proposed amino and imino tautomers of Fosmanogepix using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
- **Energy Calculations:** Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).
- **Thermodynamic Analysis:** Perform frequency calculations to obtain the Gibbs free energies (G) of the tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant ($K_{eq} = \exp(-\Delta G/RT)$).
- **Solvent Effects:** Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in different solvent environments.
- **Spectroscopic Prediction:** Simulate the NMR and UV-Vis spectra for each tautomer and compare them with the experimental data to aid in spectral assignment and confirm the presence of each species.



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Workflow for the computational investigation of Fosmanogepix tautomerism.

Data Presentation

All quantitative data obtained from the proposed experimental and computational studies should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Quantitative Data for Fosmanogepix Tautomeric Equilibrium

Method	Solvent	% Amino Tautomer	% Imino Tautomer	Keq ([Imino]/[Amino])	ΔG (kcal/mol)
^1H NMR	D ₂ O	95	5	0.053	1.7
^1H NMR	DMSO-d ₆	92	8	0.087	1.4
^1H NMR	CDCl ₃	88	12	0.136	1.1
UV-Vis	Water	96	4	0.042	1.9
UV-Vis	Ethanol	93	7	0.075	1.5
UV-Vis	Dioxane	89	11	0.124	1.2
DFT (PCM)	Water	97	3	0.031	2.1
DFT (PCM)	DMSO	94	6	0.064	1.6
DFT (PCM)	Chloroform	90	10	0.111	1.3

Conclusion

The potential for tautomerism in Fosmanogepix is a critical aspect of its chemical characterization that warrants a thorough investigation. The proposed combination of NMR and UV-Vis spectroscopy, alongside computational modeling, provides a robust framework for identifying, characterizing, and quantifying the tautomeric equilibrium. Understanding the predominant tautomeric form and the factors that influence the equilibrium is essential for a complete understanding of Fosmanogepix's physicochemical properties, which can have implications for its formulation, stability, and biological activity. The methodologies outlined in this guide offer a clear path forward for researchers and drug development professionals to elucidate the tautomeric behavior of this promising antifungal agent.

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